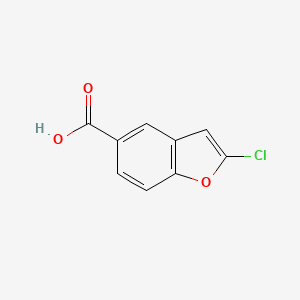

2-Chlorobenzofuran-5-carboxylic acid

Description

Significance of Benzofuran (B130515) Scaffolds in Contemporary Chemical Research

Benzofuran derivatives are integral to numerous natural products and synthetic compounds, displaying a wide array of pharmacological activities. nih.gov This has made the benzofuran scaffold a privileged structure in drug discovery and development. nih.gov Researchers have extensively explored benzofuran-containing molecules for their potential as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. nih.govlbp.worldmdpi.com The versatility of the benzofuran ring allows for substitutions at various positions, leading to a vast chemical space for the design of novel therapeutic agents and functional materials.

Historical Perspectives on Benzofuran Synthesis and Derivatization

The journey into benzofuran chemistry began in 1870 when William Henry Perkin first reported the synthesis of the parent benzofuran molecule. nih.govacs.org Historically, the Perkin rearrangement, a reaction involving the ring contraction of a 2-halocoumarin in the presence of a hydroxide (B78521), has been a key method for producing benzofuran-2-carboxylic acids. wikipedia.orgnih.gov This reaction proceeds through the base-catalyzed opening of the lactone ring, followed by an intramolecular attack to form the benzofuran structure. nih.gov

Over the decades, the synthetic repertoire for constructing the benzofuran nucleus has expanded significantly. Modern synthetic chemistry has introduced a variety of powerful and versatile methods, including:

Palladium-catalyzed reactions: These have become indispensable tools for benzofuran synthesis, enabling the construction of the ring system through various cross-coupling and cyclization strategies. researchgate.netrsc.orgacs.orgrsc.orgtandfonline.com

Sonogashira coupling: This palladium-copper co-catalyzed reaction of terminal alkynes with aryl or vinyl halides is a powerful method for creating carbon-carbon bonds and has been effectively utilized in the synthesis of substituted benzofurans. nih.govnih.govelte.huresearchgate.net

Wittig reaction: This reaction, which converts a ketone or aldehyde to an alkene, has also been adapted for the synthesis of functionally substituted benzofurans. nih.govacs.orgpublish.csiro.auacs.orgresearchgate.net

McMurry reaction: This reductive coupling of two carbonyl groups to form an alkene has been applied in a two-step synthesis of 2-arylbenzofurans. acs.orgnih.gov

These advancements have provided chemists with a diverse toolkit to access a wide range of complex benzofuran derivatives with high efficiency and selectivity.

Positional Isomerism and Core Structural Considerations within Chlorobenzofuran Carboxylic Acids

Positional isomerism is a fundamental concept in organic chemistry where compounds have the same molecular formula but differ in the position of substituents on a parent scaffold. In the context of chlorobenzofuran carboxylic acids, the specific placement of the chlorine atom and the carboxylic acid group on the benzofuran ring system gives rise to distinct isomers with potentially different chemical and biological properties.

For a chlorobenzofuran carboxylic acid with the molecular formula C₉H₅ClO₃, numerous positional isomers are possible. The chlorine and carboxylic acid groups can be attached to various positions on both the benzene (B151609) and furan (B31954) rings. For instance, the searches conducted for this article returned information on isomers such as 5-Chlorobenzofuran-2-carboxylic acid and 3-(Allyloxy)-5-chlorobenzofuran-2-carboxylic acid . nih.govsigmaaldrich.comchemicalbook.comguidechem.comtcichemicals.comtcichemicals.com

The specific isomer of interest, 2-Chlorobenzofuran-5-carboxylic acid , would have the chlorine atom at the 2-position of the furan ring and the carboxylic acid group at the 5-position of the benzene ring. The electronic and steric effects of these substituents at these specific locations would dictate the molecule's reactivity, spectroscopic characteristics, and biological activity. Unfortunately, a detailed analysis and comparison of these properties for this compound is not possible due to the absence of specific data in the available scientific literature.

The following table highlights the structural differences between the requested compound and a known isomer based on IUPAC nomenclature, illustrating the concept of positional isomerism.

| Compound Name | Position of Chlorine | Position of Carboxylic Acid |

| This compound | 2 | 5 |

| 5-Chlorobenzofuran-2-carboxylic acid | 5 | 2 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-benzofuran-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO3/c10-8-4-6-3-5(9(11)12)1-2-7(6)13-8/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJMPXZJLHHNLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C=C(O2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 2 Chlorobenzofuran 5 Carboxylic Acid and Its Derivatives

Retrosynthetic Analysis of the 2-Chlorobenzofuran-5-carboxylic Acid Core

A retrosynthetic analysis of this compound allows for the logical disconnection of the target molecule into simpler, readily available starting materials. The primary disconnections focus on the formation of the furan (B31954) ring, leading to several plausible synthetic routes.

One common approach involves the disconnection of the C2-C3 and O-C2 bonds of the furan ring. This leads back to a substituted phenol (B47542) and a two-carbon synthon. Specifically for this compound, this retrosynthetic pathway points towards 4-chloro-2-hydroxybenzoic acid derivatives as key precursors.

Another powerful retrosynthetic strategy is the disconnection of the furan ring at the C2-C3 bond and the bond between the oxygen and the aromatic ring. This approach suggests a construction based on an ortho-alkynylphenol, which can be cyclized to form the benzofuran (B130515) core. For the target molecule, this would involve a derivative of 4-chloro-2-ethynylphenol.

A third retrosynthetic pathway considers the benzofuran system as a cyclized version of a coumarin (B35378) derivative. This is the basis for the Perkin rearrangement, where a 3-halocoumarin undergoes a ring contraction to form a benzofuran-2-carboxylic acid. This would involve the synthesis of a 6-chloro-3-halocoumarin as an intermediate.

Established and Evolving Synthetic Methodologies for Benzofuran Carboxylic Acids

The synthesis of benzofuran carboxylic acids has been a subject of extensive research, leading to the development of several reliable and versatile methodologies. These can be broadly categorized into ring contraction/rearrangement reactions and cyclization reactions of ortho-substituted precursors.

Ring Contraction and Rearrangement-Based Syntheses (e.g., Perkin Rearrangement)

The Perkin rearrangement is a classic and effective method for the synthesis of benzofuran-2-carboxylic acids. drugfuture.comdrugfuture.com This reaction involves the treatment of a 3-halocoumarin with a base, typically sodium or potassium hydroxide (B78521), which induces a ring contraction to yield the desired benzofuran derivative. drugfuture.comdrugfuture.comwikipedia.org The mechanism is believed to proceed through the opening of the lactone ring, followed by an intramolecular nucleophilic substitution to form the furan ring. nih.gov

For the synthesis of this compound, this would necessitate the preparation of a 6-chloro-3-halocoumarin. This intermediate can be synthesized from 4-chlorophenol (B41353) through a series of reactions, including formylation to produce 5-chlorosalicylaldehyde (B124248), followed by a Perkin condensation with a suitable reagent to form the coumarin ring, and subsequent halogenation at the 3-position.

| Starting Material | Intermediate | Reagents and Conditions | Final Product |

| 5-Chlorosalicylaldehyde | 6-Chloro-3-bromocoumarin | 1. Acetic anhydride, Sodium acetate; 2. Bromine, Acetic acid | This compound |

| 6-Chloro-3-bromocoumarin | - | Sodium hydroxide, Ethanol, Reflux | This compound |

Cyclization Reactions of ortho-Substituted Precursors

A widely employed and versatile strategy for the synthesis of benzofurans involves the intramolecular cyclization of ortho-substituted phenolic precursors. This approach offers a high degree of flexibility in introducing various substituents onto the benzofuran core.

A common method involves the reaction of a substituted salicylaldehyde (B1680747) with an α-haloester, followed by cyclization of the resulting intermediate. For the synthesis of the ethyl ester of this compound, 5-chlorosalicylaldehyde can be reacted with ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate. The resulting phenoxyacetate (B1228835) intermediate then undergoes an intramolecular condensation to form the benzofuran ring. Subsequent hydrolysis of the ester yields the target carboxylic acid.

Another powerful technique is the palladium-catalyzed Sonogashira coupling of an ortho-halophenol with a terminal alkyne, followed by an intramolecular cyclization. To synthesize this compound via this route, a suitable starting material would be a di-halogenated phenol, such as 2,4-dichloro-1-hydroxybenzene. A selective Sonogashira coupling at the more reactive ortho-position with an appropriate alkyne, followed by a copper- or palladium-catalyzed cyclization, would lead to the desired benzofuran structure.

| Precursor 1 | Precursor 2 | Catalyst/Reagents | Intermediate | Final Product |

| 5-Chlorosalicylaldehyde | Ethyl bromoacetate | K2CO3, Acetone | Ethyl 2-(4-chloro-2-formylphenoxy)acetate | Ethyl 2-chlorobenzofuran-5-carboxylate |

| 2-Iodo-4-chlorophenol | Propargyl alcohol | Pd(PPh3)4, CuI, Et3N | 2-(4-chloro-2-hydroxyphenyl)prop-2-yn-1-ol | This compound |

Modern and Sustainable Chemical Synthesis Approaches for Benzofurans

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods in organic chemistry. This has led to the exploration of alternative energy sources, such as microwave irradiation and ultrasound, to accelerate reaction rates, improve yields, and reduce waste.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, leads to higher product yields and purer products compared to conventional heating methods. nih.gov

The Perkin rearrangement, for instance, has been shown to be significantly expedited under microwave conditions. The synthesis of benzofuran-2-carboxylic acids from 3-bromocoumarins, which traditionally requires several hours of reflux, can be completed in just a few minutes with high yields using microwave irradiation. nih.gov This rapid and efficient protocol is highly amenable to the synthesis of this compound from its corresponding 6-chloro-3-bromocoumarin precursor.

Similarly, palladium-catalyzed coupling and cyclization reactions for benzofuran synthesis can be effectively performed under microwave irradiation, leading to shorter reaction times and improved efficiency.

Ultrasound-Assisted Reaction Enhancement

Sonochemistry, the application of ultrasound to chemical reactions, provides another green and efficient alternative to conventional synthetic methods. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement of reaction rates.

Ultrasound irradiation has been successfully employed in various steps of benzofuran synthesis. For example, the initial condensation reaction between a salicylaldehyde and an active methylene (B1212753) compound, a key step in many benzofuran syntheses, can be accelerated using ultrasound. Furthermore, cyclization reactions to form the furan ring can also be promoted by sonication, often leading to improved yields and shorter reaction times compared to silent reactions. The use of ultrasound offers a simple, cost-effective, and environmentally friendly approach to the synthesis of this compound and its derivatives.

Catalyst-Free and Solvent-Free Reaction Conditions

In the pursuit of greener and more efficient chemical processes, catalyst-free and solvent-free reactions represent a significant advancement. These methodologies reduce environmental impact by minimizing waste and avoiding the use of often toxic and expensive catalysts and solvents.

One notable approach involves the thermal, catalyst-free reaction of ortho-aminobenzophenones with aryl isothiocyanates to construct quinazolin-2-thione derivatives. While not a direct synthesis of benzofurans, the principles of this solvent-free and catalyst-free method, which relies on thermal conditions to drive the reaction to completion with high yields, can be conceptually applied to benzofuran synthesis. rsc.org Such approaches often involve simple purification steps like filtration and recrystallization, making them highly practical. rsc.org

Another relevant catalyst-free strategy is the cascade reaction between nitrosoarene and haloalkyne to synthesize isoxazolidines. rsc.org This reaction proceeds via a 1,2-halo migration and a [3+2] cycloaddition cascade, showcasing the potential of catalyst-free conditions to enable complex bond formations in an environmentally benign manner. rsc.org The development of similar cascade reactions starting from appropriately substituted phenols and chloro-alkynes could provide a direct, catalyst-free route to 2-chlorobenzofurans.

Domino reactions under catalyst-free conditions have also been reported for the synthesis of 3-alkenyl benzofuran derivatives through a base-mediated condensation cascade. nih.gov This highlights the potential for creating complex benzofuran structures without the need for a metal catalyst.

Environmentally Benign and Low-Carbon Footprint Methodologies

The principles of green chemistry are increasingly integral to the development of new synthetic routes. For benzofuran synthesis, this translates to the use of non-toxic reagents, renewable starting materials, and energy-efficient processes.

A notable green approach is the use of water as a solvent. For instance, a copper-TMEDA catalyzed transformation of ketone derivatives into benzofurans has been developed that proceeds in water without the need for organic co-solvents. organic-chemistry.org This method is not only sustainable but also demonstrates the potential for catalyst reutilization. organic-chemistry.org

Another environmentally friendly strategy involves the use of deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, in a one-pot synthesis of benzofuran derivatives. nih.govacs.org This copper-iodide catalyzed reaction of o-hydroxy aldehydes, amines, and alkynes offers an eco-friendly alternative to traditional volatile organic solvents. nih.govacs.org

Furthermore, the development of gas-solid catalytic routes for 2,3-benzofuran production from ethylbenzene (B125841) presents an innovative and green pathway. bohrium.com This method avoids the use of harsh acidic, alkaline, or halogenated conditions typical of traditional multi-step syntheses. bohrium.com Adapting such principles to incorporate chlorine and carboxylic acid functionalities could revolutionize the synthesis of compounds like this compound.

| Method | Key Features | Environmental Benefits |

| Water-based catalysis | Copper-TMEDA catalyst, water as solvent. organic-chemistry.org | Avoids organic co-solvents, potential for catalyst recycling. organic-chemistry.org |

| Deep Eutectic Solvents | Copper iodide catalyst, Choline chloride-ethylene glycol (ChCl.EG) as solvent. nih.govacs.org | Eco-friendly, biodegradable solvent system. nih.govacs.org |

| Gas-Solid Catalysis | Sr2+ modified FeOx/SiO2 catalyst for selective oxidation of ethylbenzene. bohrium.com | Avoids harsh liquid-phase reagents, continuous process potential. bohrium.com |

Catalytic Systems for Benzofuran Ring Construction

Catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the efficient and selective construction of complex molecules like benzofurans. Both transition-metal-catalyzed and metal-free systems have been extensively developed for this purpose.

Transition metals, particularly palladium and copper, are widely employed in the synthesis of benzofurans due to their versatile reactivity in forming C-C and C-O bonds.

Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for a variety of transformations leading to the benzofuran core. These include:

Tsuji-Trost-type reactions: The nucleophilic substitution of benzofuran-2-ylmethyl acetates with various nucleophiles can be achieved using palladium catalysts. unicatt.itnih.gov The choice of ligand is crucial, with dppf being effective for nitrogen nucleophiles and XPhos for sulfur, oxygen, and carbon nucleophiles. unicatt.itnih.gov

C-H Activation/Oxidation: A tandem reaction involving the C-H activation of 2-hydroxystyrenes and subsequent oxidative cyclization with iodobenzenes provides an efficient route to substituted benzofurans. rsc.org

One-Pot Syntheses: Palladium catalysis enables one-pot procedures, such as the coupling of o-bromophenols with enolates, to form the benzofuran ring system in moderate to excellent yields. acs.org Another one-pot method involves Sonogashira coupling followed by cyclization. organic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective and efficient alternative for benzofuran synthesis. Key copper-catalyzed methods include:

Aerobic Oxidative Cyclization: Phenols and alkynes can be coupled in a one-pot procedure using a copper catalyst and molecular oxygen as the oxidant to regioselectively synthesize polysubstituted benzofurans. rsc.org

Oxidative Annulation: Copper can mediate the oxidative annulation of phenols and unactivated internal alkynes. rsc.org

Coupling/Cyclization of Alkynes: A ligand-free CuBr-catalyzed reaction of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes provides a versatile route to benzofurans. organic-chemistry.org

| Catalyst System | Reaction Type | Starting Materials | Key Features |

| Palladium/dppf or XPhos | Tsuji-Trost-type substitution unicatt.itnih.gov | Benzofuran-2-ylmethyl acetates, Nucleophiles | Ligand-dependent reactivity, high yields. unicatt.itnih.gov |

| Palladium(II) Acetate | C-H Activation/Oxidation rsc.org | 2-Hydroxystyrenes, Iodobenzenes | Tandem reaction, good for complex analogues. rsc.org |

| Copper/O₂ | Aerobic Oxidative Cyclization rsc.org | Phenols, Alkynes | Regioselective, uses molecular oxygen as oxidant. rsc.org |

| Copper Bromide (CuBr) | Coupling/Cyclization organic-chemistry.org | Terminal alkynes, N-tosylhydrazones | Ligand-free, wide functional group tolerance. organic-chemistry.org |

| Palladium/Copper | Sonogashira Coupling/Cyclization nih.govacs.org | Terminal alkynes, Iodophenols | Co-catalyst system for one-pot synthesis. nih.govacs.org |

While transition metals are powerful catalysts, metal-free alternatives are gaining traction due to their lower cost, reduced toxicity, and simplified purification procedures.

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene, can mediate the cyclization of ortho-hydroxystilbenes to form 2-arylbenzofurans. organic-chemistry.org This can be done either stoichiometrically or catalytically in the presence of a co-oxidant like m-chloroperbenzoic acid. organic-chemistry.orgnih.gov

Furthermore, N-Heterocyclic Carbenes (NHCs) have been shown to trigger the efficient synthesis of 2,3-disubstituted benzofurans from aldehydes and o-quinone methides under mild, transition-metal-free conditions. rsc.org A concise and highly efficient metal-free pathway has also been developed for 2-substituted methyl benzo[b]furan-3-carboxylates, which in many cases does not require flash column chromatography for purification. nih.govacs.org

Cascade and One-Pot Synthetic Sequences

Cascade and one-pot reactions are highly desirable as they combine multiple synthetic steps into a single operation, thereby increasing efficiency, reducing waste, and simplifying procedures.

A TMSCl-mediated cascade annulation of isatin-derived propargylic alcohols has been developed for the synthesis of 2-substituted 3-chlorobenzofurans. rsc.org In this process, TMSCl acts as both a promoter and a chlorine source, proceeding through a Meyer–Schuster rearrangement, nucleophilic addition, and intramolecular annulation sequence. rsc.org

Radical cyclization cascades offer another powerful approach. A method for constructing complex benzofurylethylamine derivatives involves a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers, which initiates a radical cyclization followed by intermolecular radical-radical coupling. nih.gov Such unique radical cyclization cascades are excellent methods for synthesizing polycyclic benzofuran compounds that are otherwise difficult to prepare. nih.govrsc.org

Chemoenzymatic cascades have also been successfully implemented. A one-pot, two-step sequence involving a palladium-free Sonogashira reaction to form a benzofuran derivative, followed by an enzymatic hydroxylation using a monooxygenase, demonstrates the power of combining chemical and biological catalysis. researchgate.net

Stereoselective Synthesis of Chiral Benzofuran Derivatives

The synthesis of enantiomerically pure benzofuran derivatives is of great importance, as the biological activity of chiral molecules often resides in a single enantiomer.

An effective and mild microwave-assisted route allows for the synthesis of chiral 2-substituted benzofurans directly from N-protected α-amino acids without significant racemization. organic-chemistry.org This method utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) to activate the carboxylic acid, followed by cyclization. organic-chemistry.org

Organocatalysis provides another powerful tool for stereoselective synthesis. A bidirectional diastereo- and enantioselective organocatalyzed domino reaction between dihydroxylated aromatics and chloronitroalkenes can produce enantioenriched bis-dihydrobenzofuran precursors. rsc.org Subsequent oxidative aromatization leads to optically active atropisomeric oligoarenes. rsc.org

Furthermore, a highly stereoselective asymmetric [4+2] cyclization of azadienes and azlactones, catalyzed by a chiral squaramide, has been developed to produce benzofuran-fused N-heterocycles in good yields and with excellent diastereoselectivities and enantioselectivities. acs.org

Preparation of Hybrid Scaffolds Incorporating the this compound Moiety

The strategic amalgamation of the this compound scaffold with other pharmacologically relevant moieties has emerged as a promising avenue in medicinal chemistry for the development of novel therapeutic agents. This molecular hybridization approach aims to synergize the biological activities of the individual components or to modulate their pharmacokinetic and pharmacodynamic profiles. A variety of synthetic methodologies have been employed to construct these hybrid molecules, primarily leveraging the reactivity of the carboxylic acid group for amide bond formation and other coupling reactions.

A prevalent strategy for creating hybrid scaffolds is the coupling of this compound with various bioactive amines to form amide derivatives. This transformation is typically achieved using standard peptide coupling reagents. For instance, the activation of the carboxylic acid with reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in the presence of a coupling additive like 1-hydroxybenzotriazole (B26582) (HOBt) and a base such as N,N-diisopropylethylamine (DIPEA) facilitates the formation of an amide bond with a wide range of primary and secondary amines. This method is highly versatile and amenable to the synthesis of large libraries of hybrid compounds for structure-activity relationship (SAR) studies.

Another sophisticated approach involves the construction of heterocyclic hybrids. For example, the this compound moiety can be linked to a 1,3,4-oxadiazole (B1194373) ring. While a direct synthesis starting from the chlorinated benzofuran has not been extensively detailed, analogous strategies using substituted benzofuran-2-carboxylic acids provide a clear blueprint. This typically involves a multi-step sequence starting with the conversion of the carboxylic acid to a key intermediate such as a carboxamidine, which then undergoes cyclization with an appropriate reagent to form the oxadiazole ring. For example, 5-bromobenzofuran-2-carboxylic acid has been successfully converted to its corresponding carbonitrile, which upon treatment with hydroxylamine (B1172632) hydrochloride, yields the N'-hydroxybenzofuran-2-carboxamidine intermediate. This intermediate can then be cyclized with various aryl esters to afford the desired benzofuran-oxadiazole hybrids. This methodology is adaptable for the synthesis of this compound-oxadiazole hybrids.

Furthermore, the synthesis of benzofuran-pyrazole hybrids represents another important class of hybrid scaffolds. While direct coupling of this compound with a pre-formed pyrazole (B372694) ring can be achieved through amide bond formation, alternative strategies often involve the construction of the pyrazole ring onto a benzofuran scaffold. For instance, a benzofuran chalcone (B49325) intermediate can be synthesized and subsequently reacted with hydrazine (B178648) hydrate (B1144303) to form the pyrazoline ring, which can be further modified.

The following tables summarize representative synthetic strategies and the characterization of the resulting hybrid scaffolds.

Table 1: Synthesis of Benzofuran-Oxadiazole Hybrid Scaffolds

| Starting Material | Reagents and Conditions | Intermediate | Final Product | Yield (%) | Ref. |

|---|---|---|---|---|---|

| 5-Bromobenzofuran-2-carboxylic acid | 1. NaN3, TEA, Xtalfluor-E, PPh3, DCM, 0°C to rt | 5-Bromobenzofuran-2-carbonitrile | 3-(5-Bromobenzofuran-2-yl)-5-substituted-1,2,4-oxadiazoles | Not specified | researchgate.net |

| 2. NH2OH·HCl, NaOMe, EtOH/H2O, reflux | 5-Bromo-N'-hydroxybenzofuran-2-carboxamidine |

Table 2: General Amide Coupling for Hybrid Scaffold Synthesis

| Carboxylic Acid | Amine | Coupling Reagents | Solvent | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| Boc-valine | 4-Amino-N-(4-methoxybenzyl)benzamide | EDC, HOBt, DMAP, DIPEA | Acetonitrile | Boc-Val-NH-(C6H4)-C(O)NH-(CH2C6H4OCH3) | Good to Excellent | nih.gov |

Table 3: Synthesis of Benzofuran-Pyrazole Hybrid Scaffolds

| Starting Material | Reagents and Conditions | Intermediate | Final Product | Yield (%) | Ref. |

|---|---|---|---|---|---|

| 5-Bromo-3-methyl acetophenone | 1. Chloroacetone | Benzofuran derivative | 5-Aryl-3-(5-bromo-3-benzofuran-2-yl)-1-pyrazole | Moderate | scispace.com |

| 2. Substituted benzaldehyde | Chalcone | ||||

| 3. Hydrazine hydrate | Pyrazoline |

Mechanistic Investigations of Chemical Transformations Involving 2 Chlorobenzofuran 5 Carboxylic Acid

Reactivity Profile of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a cornerstone of the molecule's synthetic utility, serving as a precursor to numerous derivatives such as esters, amides, and acyl halides. These transformations universally proceed via the nucleophilic acyl substitution pathway, which involves the addition of a nucleophile to the carbonyl carbon followed by the elimination of a leaving group. uomustansiriyah.edu.iqopenstax.org The initial step is the formation of a tetrahedral intermediate, which then collapses, reforming the carbonyl double bond and expelling the leaving group. uomustansiriyah.edu.iqopenstax.orgvanderbilt.edu

Esterification Reactions and Mechanistic Pathways

Esterification is the process of converting a carboxylic acid into an ester. byjus.com For 2-Chlorobenzofuran-5-carboxylic acid, a common and efficient method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comlibretexts.org This reaction is reversible, and the equilibrium can be shifted toward the ester product by using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.comyoutube.com

The mechanism of Fischer esterification proceeds through several distinct, reversible steps: masterorganicchemistry.comchemguide.co.uk

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic. youtube.comchemguide.co.uk

Nucleophilic Attack : A molecule of the alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon. youtube.com This leads to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer : A proton is transferred from the oxonium ion (the original alcohol moiety) to one of the hydroxyl groups, converting it into a good leaving group (water). byjus.commasterorganicchemistry.com

Elimination of Water : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. masterorganicchemistry.comyoutube.com

Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. byjus.comchemguide.co.uk

Isotopic labeling studies have confirmed that during this process, the C–OH bond of the carboxylic acid is broken, not the CO–H bond. libretexts.org

Table 1: Common Reagents for Esterification

| Reaction | Alcohol (Nucleophile) | Catalyst | Product |

|---|

Amidation Reactions and Derivative Formation

The conversion of this compound to its corresponding amide derivatives is a fundamental transformation. Direct reaction with an amine is generally not feasible and requires the carboxylic acid to be "activated". lookchemmall.com This can be achieved through two primary routes: indirect amidation via a more reactive intermediate or direct amidation using coupling agents.

Indirect Amidation: This common strategy involves first converting the carboxylic acid into a more reactive derivative, such as an acyl chloride (see section 3.1.3). uomustansiriyah.edu.iqnih.gov This highly electrophilic acyl chloride then readily reacts with an amine (ammonia, primary, or secondary amines) to form the amide. libretexts.org Typically, two equivalents of the amine or one equivalent of the amine plus a non-nucleophilic base (like pyridine) are used to neutralize the HCl byproduct. libretexts.org

Direct Amidation with Coupling Agents: Modern synthetic methods often employ coupling agents to facilitate the direct formation of an amide bond between a carboxylic acid and an amine under mild conditions. bohrium.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. libretexts.org The mechanism involves the carboxylic acid adding to the C=N double bond of the carbodiimide, forming a highly reactive O-acylisourea intermediate. libretexts.org This intermediate is then susceptible to nucleophilic attack by the amine, which displaces the dicyclohexylurea leaving group to form the amide. libretexts.org Other coupling agents such as HATU are also effective for this transformation on benzofuran (B130515) scaffolds. mdpi.com

Table 2: Selected Methods for Amidation

| Method | Activating/Coupling Agent | Amine | Product |

|---|---|---|---|

| Indirect (via Acyl Chloride) | SOCl₂, (COCl)₂ | R-NH₂, R₂NH | N-substituted 2-chlorobenzofuran-5-carboxamide |

Formation of Acyl Halides (e.g., Acid Chlorides)

Acyl chlorides are highly reactive carboxylic acid derivatives that serve as valuable intermediates in the synthesis of esters and amides. orgoreview.comlibretexts.org this compound can be converted into 2-chlorobenzofuran-5-carbonyl chloride by treatment with specific halogenating agents. libretexts.org

The most common reagent for this transformation is thionyl chloride (SOCl₂). libretexts.orgorgoreview.com The reaction mechanism involves the replacement of the carboxylic acid's hydroxyl group with a better leaving group. libretexts.org The carboxylic acid first reacts with thionyl chloride to form an acyl chlorosulfite intermediate. libretexts.orgorgoreview.com A chloride ion, generated in the process, then acts as a nucleophile, attacking the carbonyl carbon in a nucleophilic acyl substitution reaction. orgoreview.com This results in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts, which simplifies purification. libretexts.orgchemguide.co.uk

Other reagents that can accomplish this conversion include phosphorus pentachloride (PCl₅) and oxalyl chloride. libretexts.orgchemguide.co.ukgoogle.com

Table 3: Reagents for Acyl Chloride Formation

| Reagent | Byproducts |

|---|---|

| Thionyl chloride (SOCl₂) | SO₂, HCl libretexts.org |

| Oxalyl chloride ((COCl)₂) | CO, CO₂, HCl google.com |

Nucleophilic Acyl Substitution Mechanisms

The reactions described above—esterification, amidation, and acyl halide formation—are all examples of nucleophilic acyl substitution. uomustansiriyah.edu.iq This overarching mechanism is central to the chemistry of the carboxylic acid group and its derivatives. vanderbilt.edu The reaction proceeds in two fundamental stages: nucleophilic addition followed by elimination of a leaving group. vanderbilt.edumasterorganicchemistry.com

Nucleophilic Addition: The reaction begins with the attack of a nucleophile (e.g., an alcohol, amine, or chloride ion) on the electrophilic carbonyl carbon of the carboxylic acid or its activated derivative. openstax.orgyoutube.com This breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate. uomustansiriyah.edu.iqopenstax.org

Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses. vanderbilt.edu The C=O double bond is reformed, and a substituent originally bonded to the carbonyl carbon is expelled as a leaving group (-OH, -OR, -Cl, etc.). uomustansiriyah.edu.iqopenstax.org

The reactivity of carboxylic acid derivatives in these substitutions is governed by the ability of the substituent to function as a good leaving group. Acyl chlorides are the most reactive because the chloride ion is an excellent leaving group. vanderbilt.edu Carboxylic acids themselves are less reactive because the hydroxide (B78521) ion (-OH) is a poor leaving group, which is why acid catalysis (for esterification) or conversion to an acyl halide is often necessary. orgoreview.com

Transformations Mediated by the Chloro Substituent

The chlorine atom at the 2-position of the benzofuran ring offers a different set of potential transformations, distinct from the chemistry of the carboxylic acid group.

Nucleophilic Displacement Reactions

The direct displacement of the chloro substituent on the benzofuran ring by a nucleophile represents a potential, though often challenging, transformation. Unlike alkyl halides, the C-Cl bond on an sp²-hybridized carbon of a heterocyclic aromatic system is significantly stronger and less susceptible to classical Sₙ1 or Sₙ2 reactions. Nucleophilic aromatic substitution (SₙAr) is a more plausible pathway, but it typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring, a condition not met by the 5-carboxylic acid group in relation to the 2-chloro substituent.

Consequently, direct nucleophilic displacement on 2-chlorobenzofuran (B1634090) systems is not a commonly reported high-yield transformation under standard conditions. More advanced synthetic methods, often involving transition-metal catalysis (e.g., Buchwald-Hartwig or Suzuki coupling reactions), are generally required to achieve the substitution of aryl halides. These catalytic cycles operate through mechanisms distinct from direct nucleophilic displacement, such as oxidative addition and reductive elimination, and are typically the preferred modern methods for forming C-N, C-O, or C-C bonds at this position.

Cross-Coupling Strategies for Further Functionalization

The functionalization of the benzofuran scaffold is crucial for the synthesis of complex molecules with potential applications in pharmaceuticals and materials science. researchgate.net Cross-coupling reactions are a powerful tool for this purpose, and the reactivity of halogenated benzofurans has been a subject of significant investigation. In the context of this compound, both the C2-Cl bond and C-H bonds on the benzene (B151609) ring present opportunities for functionalization through various palladium- or nickel-catalyzed cross-coupling reactions.

The chlorine atom at the C2 position, while generally less reactive than bromine or iodine in typical palladium-catalyzed reactions, can be activated under specific conditions, often employing nickel catalysis or specialized ligand systems. Research on related 2-halobenzofurans has shown that the C2 position is amenable to substitution. For instance, nickel-catalyzed cross-coupling reactions of 2-fluorobenzofurans with arylboronic acids have been successfully demonstrated to form 2-arylbenzofurans. beilstein-journals.orgbeilstein-archives.orgnih.gov This reactivity is attributed to the formation of nickelacyclopropane intermediates followed by β-fluorine elimination. beilstein-journals.orgbeilstein-archives.orgnih.gov Although a chloro-substituent behaves differently, this highlights the potential for activating the C2-halogen bond for C-C bond formation.

Palladium-catalyzed Suzuki-Miyaura cross-coupling is a widely used method for forming biaryl structures. researchgate.net Studies on methyl 5-bromobenzofuran-2-carboxylate have shown efficient coupling with various arylboronic acids at the C5 position. researchgate.net This suggests that if the C5 position of the target molecule were halogenated (e.g., as a bromo or iodo derivative), it would be a prime site for Suzuki coupling. For this compound itself, cross-coupling strategies could also target the C-H bonds on the aromatic ring. Modern C-H activation/functionalization methodologies, often directed by a coordinating group, allow for the introduction of aryl or other groups at specific positions, such as C4 or C6. For example, 8-aminoquinoline-directed C-H arylation has been used to functionalize the C3 position of benzofuran-2-carboxamides. mdpi.com

The choice of catalyst, ligand, and reaction conditions is critical for achieving selectivity between different reactive sites on the molecule (C2-Cl vs. C-H bonds). For instance, orthogonal coupling reactions have been achieved on di-halogenated benzofurans by exploiting the different reactivities of C-F and C-Br bonds with different catalytic systems (Nickel vs. Palladium). beilstein-journals.orgnih.gov A similar strategy could be envisioned for a di-halogenated derivative of benzofuran-5-carboxylic acid.

| Benzofuran Substrate | Position of Coupling | Coupling Partner | Catalyst System | Key Finding | Reference |

|---|---|---|---|---|---|

| 2-Fluorobenzofurans | C2 | Arylboronic acids | Ni(cod)₂ / Ligand | Efficient C-F bond activation for C-C coupling. | beilstein-journals.orgbeilstein-archives.org |

| Methyl 5-bromobenzofuran-2-carboxylate | C5 | Arylboronic acids | Pd(II)-complex | Successful Suzuki-Miyaura coupling under microwave conditions. | researchgate.net |

| 5-Bromo-2-fluorobenzofuran | C5 | Arylboronic acid | Palladium catalyst | Selective C-Br bond transformation while C-F bond remains intact. | beilstein-journals.orgnih.gov |

| Benzofuran-2-carboxamide (with directing group) | C3 | Aryl iodides | Pd(OAc)₂ / AgOAc | Directed C-H arylation provides access to C3-functionalized products. | mdpi.com |

Intrinsic Reactivity of the Benzofuran Ring System

The reactivity of the benzofuran core in this compound is dictated by the inherent properties of the heterocyclic system, modulated by the electronic effects of its substituents. The fused benzene and furan (B31954) rings create a system with distinct reactive sites susceptible to various transformations.

The benzofuran ring, despite its aromatic character, can undergo ring-opening reactions under specific conditions, providing access to functionalized phenol (B47542) derivatives. researchgate.net This transformation typically involves the cleavage of one of the C-O bonds within the furan moiety. Such reactions can be promoted by transition metals, strong bases, or acid catalysis. researchgate.net For instance, the Perkin rearrangement (a coumarin-benzofuran ring contraction) proceeds via a base-catalyzed ring fission of a 3-halocoumarin, followed by intramolecular cyclization to form a benzofuran-2-carboxylic acid. nih.gov The reverse of such a process illustrates a potential pathway for ring-opening.

Ring expansion reactions have also been documented for benzofuran derivatives, leading to the formation of larger ring systems. rsc.org One reported approach involves the generation of a stabilized benzylic carbocation, which then triggers a cascade reaction to form a seven-membered ring fused with the benzene core. rsc.org In the case of this compound, the substituents would influence the stability of any charged intermediates, thereby affecting the feasibility and outcome of such rearrangements. Reductive conditions using hydrides on certain benzofuranones have also been shown to induce rearrangement and ring expansion. researchgate.net

The selective cleavage of the endocyclic C-O bonds (C2-O or C7a-O) is a key transformation of the benzofuran system. researchgate.net Transition metal catalysis, particularly with nickel, has been extensively explored for the selective cleavage of the C2-O bond. researchgate.net This strategy offers a direct route to valuable o-vinylphenols. The reaction mechanism often involves oxidative addition of the metal into the C-O bond. DFT calculations have been used to explore the energy profiles of these transformations and understand the origins of stereoselectivity in subsequent reactions. researchgate.net Metal-free methods, such as those employing strong bases or organometallic reagents like Grignard reagents, can also facilitate C-O bond activation and cleavage. researchgate.net The electronic nature of the substituents on the benzofuran ring plays a critical role; electron-withdrawing groups, such as the carboxylic acid at C5, would likely influence the electron density of the ring and thus its susceptibility to these cleavage reactions.

The benzofuran ring system is generally reactive towards electrophiles due to the electron-rich nature of the heterocyclic ring. researchgate.net However, the substitution pattern on this compound presents a complex scenario for directing further electrophilic aromatic substitution. The benzofuran ring itself tends to direct electrophiles to the C2 and C3 positions. Since C2 is already substituted, C3 would be a likely site for electrophilic attack.

On the benzene ring, the directing effects of the existing substituents must be considered. The chloro group at C2 is an ortho-, para-directing deactivator, while the ether oxygen of the furan ring is an ortho-, para-directing activator, strongly favoring substitution at C4 and C6. Conversely, the carboxylic acid group at C5 is a strong deactivator and a meta-director, directing incoming electrophiles to the C4 and C6 positions. The combined influence of the activating furan oxygen and the deactivating but meta-directing carboxylic acid group makes the C4 and C6 positions the most probable sites for electrophilic attack, such as nitration or halogenation. Friedel-Crafts reactions on the benzofuran core are also well-known, leading to acylation or aroylation, typically at the C3 position if available. researchgate.net

Nucleophilic aromatic substitution (SNAr) is less common on the unsubstituted benzofuran ring but can occur if the ring is sufficiently activated by strong electron-withdrawing groups. The carboxylic acid at C5 enhances the electrophilicity of the benzene ring, potentially allowing for nucleophilic substitution of a leaving group at an activated position, such as C4 or C6.

Elucidation of Reaction Intermediates and Transition States

Understanding the transient species formed during chemical reactions is fundamental to mechanistic investigation. For transformations involving benzofuran derivatives, several types of intermediates and transition states have been proposed and studied.

In palladium-catalyzed C-H functionalization reactions, such as the C3 arylation of benzofuran-2-carboxamides, the mechanism is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle. mdpi.com Key intermediates in this cycle include:

Coordination Complex (A): The initial coordination of the Pd(II) catalyst to a directing group on the substrate.

Palladacycle (B): A five-membered cyclic intermediate formed via C-H activation. This is often the rate-determining step.

Pd(IV) Intermediate (C): Formed by the oxidative addition of an aryl halide to the palladacycle.

Product-Bound Complex (D): Generated after reductive elimination from the Pd(IV) species, which releases the C-C coupled product. mdpi.com

| Intermediate Label | Description | Role in Catalytic Cycle |

|---|---|---|

| A | Initial Pd(II)-substrate coordination complex | Initiates the catalytic cycle |

| B | Palladacycle formed via C-H activation | Key intermediate resulting from C-H bond cleavage |

| C | Pd(IV) species after oxidative addition | Precursor to reductive elimination |

| D | Pd(II)-product complex before catalyst regeneration | Final stage before product release |

For nickel-catalyzed cross-coupling reactions at the C2 position, such as those involving 2-fluorobenzofurans, a different set of intermediates is proposed. The mechanism involves the formation of a nickelacyclopropane intermediate from the interaction of the 2-halobenzofuran with a zero-valent nickel species. beilstein-journals.orgnih.gov Subsequent steps, such as β-halide elimination and transmetallation with a coupling partner (e.g., an arylboronic acid), lead to the final product. nih.gov The transition states associated with these steps dictate the reaction's efficiency and selectivity.

Mechanistic studies for photocatalytic reactions involving benzofuran synthesis have identified radical intermediates. For example, the synthesis of 2-fluorobenzofurans from α-CF₃-ortho-hydroxystyrenes proceeds through phenoxyl radicals and alkyl radicals , which are generated via electron transfer processes. nih.gov These examples from related systems provide a framework for postulating and investigating the intermediates and transition states involved in reactions of this compound.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-Dimensional (¹H, ¹³C) NMR Analysis

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the foundational steps in the structural analysis of 2-Chlorobenzofuran-5-carboxylic acid.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting). For this compound, the aromatic protons on the benzofuran (B130515) ring system will appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The acidic proton of the carboxylic acid group is highly deshielded and is expected to appear as a broad singlet at a very downfield chemical shift, often above 10 ppm. libretexts.org

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of the spectrum, generally between 160 and 180 ppm. libretexts.org The carbon atoms of the aromatic and furan (B31954) rings will resonate in the approximate range of 100 to 150 ppm. The carbon atom bonded to the chlorine (C-2) will also exhibit a distinct chemical shift influenced by the electronegativity of the halogen.

A hypothetical data table for the ¹H and ¹³C NMR of this compound is presented below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-3 | Predicted value | C-3: Predicted value |

| H-4 | Predicted value | C-4: Predicted value |

| H-6 | Predicted value | C-6: Predicted value |

| H-7 | Predicted value | C-7: Predicted value |

| -COOH | Predicted value | C=O: Predicted value |

| C-2: Predicted value | ||

| C-3a: Predicted value | ||

| C-5: Predicted value | ||

| C-7a: Predicted value | ||

| Note: Actual experimental values are required for a definitive assignment. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To establish the connectivity between atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, COSY would be instrumental in identifying which aromatic protons are adjacent to each other on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This experiment allows for the unambiguous assignment of the ¹³C signals for all protonated carbons by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). columbia.edu This is a crucial technique for piecing together the molecular skeleton. For instance, an HMBC experiment would show a correlation from the carboxylic acid proton to the carbonyl carbon and the C-5 carbon, confirming the position of the carboxylic acid group. It would also help to confirm the position of the chlorine atom at C-2 by observing long-range correlations from H-3 to C-2 and other nearby carbons.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that allows for the very precise determination of the molecular mass of a compound, often to four or five decimal places. This high precision enables the calculation of the exact molecular formula. For this compound (C₉H₅ClO₃), HRESIMS would be used to confirm the elemental composition by matching the experimentally observed accurate mass with the theoretically calculated mass.

The fragmentation pattern observed in the MS/MS spectrum can provide further structural information. For carboxylic acids, common fragmentation pathways include the loss of water (H₂O) and the loss of the carboxyl group (COOH). rsc.org The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and fragment ions containing chlorine, with the ratio of the M and M+2 peaks being approximately 3:1.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.com

For this compound, the IR spectrum would be expected to show several characteristic absorption bands:

A very broad O-H stretching band for the carboxylic acid, typically in the region of 3300-2500 cm⁻¹. spectroscopyonline.com

A strong C=O (carbonyl) stretching band for the carboxylic acid, usually appearing around 1700-1725 cm⁻¹. spectroscopyonline.com

C-O stretching vibrations for the carboxylic acid and the furan ether linkage, expected in the 1300-1000 cm⁻¹ region. spectroscopyonline.com

C-Cl stretching vibrations, which typically appear in the fingerprint region below 800 cm⁻¹.

C=C stretching absorptions for the aromatic ring, generally found in the 1600-1450 cm⁻¹ range.

A table summarizing the expected IR absorption bands is provided below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid O-H | Stretch, hydrogen-bonded | 3300 - 2500 (broad) |

| Carboxylic Acid C=O | Stretch | 1725 - 1700 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Carboxylic Acid C-O | Stretch | 1320 - 1210 |

| Benzofuran C-O-C | Asymmetric Stretch | Predicted value |

| C-Cl | Stretch | Below 800 |

Applications in Advanced Organic Synthesis and Materials Science

2-Chlorobenzofuran-5-carboxylic Acid as a Crucial Synthetic Building Block

Benzofuran (B130515) carboxylic acids are highly valued as foundational building blocks in synthetic chemistry, particularly in medicinal chemistry and drug discovery. The carboxylic acid group at the 5-position and the chlorine atom at the 2-position of the target molecule provide two distinct points for chemical modification. The carboxylic acid can be readily converted into esters, amides, or other functional groups, while the chloro-substituent can participate in various cross-coupling reactions.

A common strategy in drug discovery involves the creation of large collections of related compounds, known as chemical libraries, to screen for biological activity. A closely related isomer, 5-chlorobenzofuran-2-carboxylic acid, is frequently used as a common intermediate for such purposes. This intermediate is synthesized in bulk and then reacted with a diverse panel of amines in a parallel fashion to generate a library of amides. This approach allows for the rapid exploration of the chemical space around the benzofuran scaffold to identify structure-activity relationships (SAR).

The general synthetic utility is further demonstrated by the elaboration of the parent benzofuran-2-carboxylic acid scaffold. For instance, the carboxylic acid can be coupled with an 8-aminoquinoline (B160924) auxiliary, which then directs a palladium-catalyzed C–H arylation at the C3 position of the benzofuran ring. Subsequent removal of the auxiliary group yields complex, C3-substituted benzofuran derivatives. nih.gov This modular strategy highlights how the basic benzofuran carboxylic acid structure can be systematically modified to produce a diverse set of more elaborate molecules. nih.gov

Table 1: Synthetic Reactions Utilizing Benzofuran Carboxylic Acid Scaffolds

| Starting Material | Reaction Type | Reagents | Product Type | Ref. |

| 5-Chlorobenzofuran-2-carboxylic acid | Amidation | Diverse Amines, Coupling Agents (e.g., HATU, EDC) | Amide Library | |

| Benzofuran-2-carboxylic acid | Directed C–H Arylation | 1. 8-Aminoquinoline, HATU2. Aryl Iodide, Pd(OAc)₂, AgOAc | C3-Arylated Benzofurans | nih.gov |

| 7-Bromo-5-chlorobenzofuran-2-carbohydrazide | Cyclocondensation | Acetic Anhydride | Oxadiazoline Derivatives | ijrar.com |

This table is interactive. Click on the headers to sort.

Design and Synthesis of Complex Heterocyclic Systems and Scaffolds

The benzofuran nucleus is not only a building block for simple modifications but also a template for the construction of more complex, multi-ring heterocyclic systems. The functional groups on compounds like this compound can be used to initiate cyclization reactions, fusing new rings onto the benzofuran core.

A pertinent example involves the synthesis of benzofuran-anchored oxadiazolines. In a reported synthesis, 7-bromo-5-chlorobenzofuran-2-carbohydrazide (derived from the corresponding carboxylic acid) was first reacted with various aromatic aldehydes to form hydrazones. ijrar.com These intermediate hydrazones were then treated with acetic anhydride, causing them to undergo a cyclization reaction to yield 1,3,4-oxadiazoline derivatives. ijrar.com This demonstrates a clear pathway where the carboxylic acid function (via its hydrazide derivative) is instrumental in building a new five-membered heterocyclic ring fused to the primary benzofuran scaffold. Such synthetic strategies are of significant interest because they combine different heterocyclic motifs, which can lead to novel pharmacological properties. ijrar.com

General retrosynthetic analyses of benzofuran derivatives often reveal common pathways for their initial synthesis, which provides the foundation for subsequent elaborations. Key strategies for forming the benzofuran ring itself include:

Perkin rearrangement-related cyclizations: Starting from a substituted salicylaldehyde (B1680747) and an α-haloester.

Palladium-catalyzed Sonogashira coupling: Involving a 2-halophenol and a terminal alkyne, followed by cyclization.

Intramolecular Wittig reaction: Using a phosphorus ylide derived from a 2-acyloxyphenacyl halide.

Once the core is formed, the reactive groups are used to build further complexity.

Role in the Development of Polymers and Advanced Materials

Carboxylic acids are fundamental monomers in the synthesis of polymers such as polyesters and polyamides. A bifunctional molecule like this compound, possessing a carboxylic acid and a reactive halogen site, presents potential as a monomer or a functional additive in polymer science. While direct polymerization of this specific compound is not widely documented, the incorporation of benzofuran structures into polymer backbones has been achieved with related molecules, illustrating the potential for creating advanced materials.

For example, research has shown that 4-hydroxymandelic acid can be polymerized via thermal treatment. researchgate.net This process involves a Friedel-Crafts alkylation that connects the phenolic units and a lactone formation, resulting in a novel polymer class: poly(benzofuran-co-arylacetic acid). researchgate.net This demonstrates that benzofuran units can be formed in situ during polymerization to become an integral part of the polymer chain. The resulting polymer contains carboxylic acid and phenolic moieties, offering sites for further functionalization or cross-linking. researchgate.net

Similarly, other furan-based dicarboxylic acids, such as 2,5-furandicarboxylic acid (FDCA), are recognized as important bio-based monomers for producing sustainable polymers like polyethylene (B3416737) furanoate (PEF), a potential replacement for petroleum-based PET. nih.gov By analogy, benzofuran dicarboxylic acids or their derivatives could be explored for creating high-performance polymers with unique thermal and mechanical properties derived from the rigid, aromatic benzofuran structure.

Utility in Chromatographic and General Analytical Method Development

The analysis of carboxylic acids often requires specialized method development, particularly for techniques like liquid chromatography (LC). nih.gov Carboxylic acids can be challenging to detect using standard ultraviolet (UV) absorbance detectors because the carboxyl group itself is a weak chromophore. nih.gov Therefore, highly sensitive and selective methods are necessary for their quantification in complex mixtures. mdpi.com

For a compound like this compound, several analytical techniques would be employed for characterization and quantification:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful and widely used technique for the analysis of carboxylic acids. It does not rely on a chromophore and provides high sensitivity and specificity, making it suitable for trace analysis. mdpi.com

High-Performance Liquid Chromatography (HPLC) with UV Detection: The benzofuran ring system provides a chromophore, making UV detection more feasible than for simple aliphatic carboxylic acids. Method development would involve optimizing the mobile phase composition and pH to ensure good peak shape and retention on a reversed-phase column (e.g., C18).

Derivatization: For enhanced sensitivity with UV or fluorescence detection, the carboxylic acid group can be derivatized. This involves reacting the acid with a labeling reagent that attaches a strongly absorbing or fluorescent tag to the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural confirmation of the synthesized compound and its derivatives, providing unambiguous information about the arrangement of atoms and functional groups. ijrar.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups, such as the characteristic carbonyl (C=O) stretch of the carboxylic acid and vibrations associated with the aromatic rings. ijrar.com

Table 2: General Analytical Methods for Benzofuran Carboxylic Acids

| Technique | Purpose | Key Considerations | Ref. |

| LC-MS/MS | Quantification & Identification | High sensitivity and specificity; suitable for complex matrices. | mdpi.com |

| HPLC-UV | Quantification | Requires a chromophore (present in benzofuran); mobile phase pH is critical. | nih.gov |

| ¹H and ¹³C NMR | Structure Elucidation | Confirms connectivity and chemical environment of atoms. | ijrar.com |

| IR Spectroscopy | Functional Group ID | Identifies C=O stretch of the carboxylic acid and aromatic C=C bonds. | ijrar.com |

This table is interactive. Click on the headers to sort.

Future Directions and Emerging Research Avenues in 2 Chlorobenzofuran 5 Carboxylic Acid Research

Exploration of Unconventional and Novel Synthetic Pathways

While classical methods for constructing the benzofuran (B130515) ring system are well-established, future research will likely focus on more efficient, sustainable, and versatile synthetic strategies. core.ac.uk The development of unconventional pathways is crucial for accessing structurally diverse analogues of 2-Chlorobenzofuran-5-carboxylic acid.

Key emerging areas include:

Transition Metal-Catalyzed Cyclizations: Research into catalysts beyond traditional palladium systems is an active field. nih.gov Methodologies involving copper, ruthenium, or iron could offer alternative reactivity, lower costs, and improved environmental profiles. nih.govnih.gov For instance, ruthenium-catalyzed C-H alkenylation followed by annulation presents a modern approach to forming the benzofuran core. nih.govorganic-chemistry.org

C-H Activation/Functionalization: Direct C-H activation strategies represent a paradigm shift in synthesis, minimizing the need for pre-functionalized starting materials. nih.gov Future work could explore the direct coupling of substituted phenols with appropriate precursors, where the benzofuran ring is constructed through a cascade of C-H activation and C-O/C-C bond-forming reactions. nih.govmdpi.com

Photochemical and Radical Cyclizations: Light-mediated reactions and radical-based pathways offer unique approaches to ring formation under mild conditions. rsc.orgmdpi.com Exploring these methods could lead to novel benzofuran structures that are difficult to access through traditional thermal cyclizations. rsc.orgscienceopen.com

Substituent Migration Reactions: Recently developed methods involving charge-accelerated sigmatropic rearrangements and subsequent substituent migration can produce highly substituted benzofurans from simple phenols. rsc.org Applying this unique mechanistic pathway could provide access to novel derivatives of the target compound.

| Synthetic Strategy | Catalyst/Reagent Type | Potential Advantages |

| Transition-Metal Catalysis | Palladium, Copper, Ruthenium, Iron | High efficiency, broad functional group tolerance. nih.govnih.gov |

| C-H Activation/Annulation | Palladium, Ruthenium | High atom economy, reduced pre-functionalization steps. nih.govorganic-chemistry.org |

| Radical Cyclization | Radical Initiators | Access to complex polycyclic systems. rsc.org |

| Substituent Migration | Acid Anhydrides (e.g., TFAA) | Synthesis of highly substituted benzofurans. rsc.org |

Advanced Functionalization Strategies for Tunable Molecular Properties

Beyond the synthesis of the core scaffold, future research will heavily invest in advanced functionalization strategies to fine-tune the physicochemical and biological properties of this compound. The goal is to create derivatives with tailored characteristics for specific applications, such as enhanced potency as enzyme inhibitors or optimized optical properties for use as fluorescent probes. nih.govnih.gov

Late-Stage C-H Functionalization: A significant emerging area is the direct functionalization of the pre-formed benzofuran scaffold. For example, the C3 position of benzofuran-2-carboxylic acid derivatives can be arylated using palladium-catalyzed, directing-group-assisted C-H activation. mdpi.com This allows for the modular installation of various aryl groups, creating a library of compounds from a common intermediate.

Modification of the Carboxylic Acid Group: The carboxylic acid moiety is a prime handle for diversification. Converting it into a wide array of amides, esters, or other bioisosteres can dramatically alter a molecule's solubility, cell permeability, and target-binding interactions. researchgate.net A powerful technique involves a two-step transamidation procedure where an 8-aminoquinoline (B160924) (AQ) amide is activated with (Boc)₂O and then reacted with various amines to yield diverse product amides under mild conditions. mdpi.comnih.gov

Modulation of Electronic Properties: The introduction of various electron-donating or electron-withdrawing groups onto the benzene (B151609) ring can systematically modulate the molecule's electronic and optical properties. nih.gov This is particularly relevant for applications in materials science or for developing molecular probes where properties like fluorescence are critical. nih.gov

Integration with Flow Chemistry and Automation for Scalable Synthesis

To meet the demands of high-throughput screening and potential commercial development, modern synthetic technologies are essential. Integrating flow chemistry and automation into the synthesis of this compound and its derivatives is a key future direction.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch synthesis, including enhanced safety, precise control over reaction parameters (temperature, pressure, time), and improved scalability. youtube.com The synthesis of benzofurans via intramolecular cyclization has already been demonstrated using a heterogeneous Pd-nanoparticle catalyst in a continuous flow system. nih.gov Adapting multi-step syntheses into a continuous, "telescoped" sequence can dramatically improve efficiency by eliminating intermediate workup and purification steps. akjournals.com

Automated Synthesis Platforms: Automation is revolutionizing medicinal chemistry by enabling the rapid synthesis and purification of large compound libraries. nih.govoxfordglobal.com Automated platforms can perform multi-step reactions, purifications, and analyses, accelerating the discovery process. researchgate.net Such systems could be programmed to generate a diverse library of this compound amides by reacting a common precursor with an array of different amines, facilitating rapid structure-activity relationship (SAR) studies. researchgate.net

Deeper Theoretical Insights into Reactivity and Intermolecular Interactions

Computational chemistry provides powerful tools for understanding and predicting molecular behavior, guiding experimental design and saving significant resources. nih.gov

Reactivity Prediction: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure of this compound. This allows for the prediction of reactivity at different sites on the molecule, such as identifying the most susceptible positions for electrophilic or nucleophilic attack. researchgate.net Such insights can guide the development of new functionalization strategies.

Potential in Supramolecular Chemistry and Molecular Recognition Phenomena

The specific structural features of this compound make it an excellent candidate for applications in supramolecular chemistry and molecular recognition.

Hydrogen Bonding: The carboxylic acid group is a robust and highly directional hydrogen bond donor and acceptor. It can readily form predictable and stable hydrogen-bonded dimers or extended networks, making the molecule a valuable building block (tecton) in crystal engineering.

Halogen Bonding: The chlorine atom at the 2-position can act as a halogen bond donor. nih.gov A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. nih.govsemanticscholar.org This interaction is increasingly being exploited in drug design for its directionality and ability to enhance binding affinity. nih.gov Future research could explore how this halogen bond can be used to direct the assembly of supramolecular structures or to achieve specific recognition of biological targets.

π-π Stacking: The planar, aromatic benzofuran core can participate in π-π stacking interactions, which are crucial for the stability of many biological systems and the formation of ordered materials. mdpi.com The interplay of hydrogen bonding, halogen bonding, and π-stacking could lead to the design of complex, self-assembled architectures with novel functions.

Q & A

Q. What are the optimal synthetic routes for 2-Chlorobenzofuran-5-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves coupling chlorinated benzofuran precursors with carboxylic acid derivatives. For example, chlorination of benzofuran intermediates using reagents like SOCl₂ or PCl₃ under anhydrous conditions can introduce the chloro-substituent. Subsequent carboxylation via Friedel-Crafts acylation or carbonylation (using CO gas with Pd catalysts) may be employed. Yield optimization requires precise control of temperature (e.g., 60–80°C for Friedel-Crafts), stoichiometric ratios, and purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. What spectroscopic methods are most reliable for characterizing this compound?

- NMR : NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–8.1 ppm) and carboxylic proton (δ 12–13 ppm). NMR confirms carbonyl (C=O, δ ~165 ppm) and chlorinated aromatic carbons.

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O (~1680 cm⁻¹), and C-Cl (~750 cm⁻¹) bonds are diagnostic.

- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) should match the molecular ion [M-H]⁻ (e.g., m/z 200.38 for C₉H₅ClO₃⁻) .

Q. How does pH affect the stability of this compound in aqueous solutions?

The compound is prone to hydrolysis under strongly acidic (pH < 2) or alkaline (pH > 10) conditions. Stability studies recommend buffered solutions (pH 6–8) at 4°C for short-term storage. Degradation products (e.g., decarboxylated derivatives) can be monitored via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in antimicrobial or anti-inflammatory data may arise from varying assay conditions (e.g., bacterial strain specificity, serum concentration in cell cultures). To address this:

Q. What computational strategies predict the regioselectivity of electrophilic substitutions in this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can map electron density to identify reactive sites. For example, the chloro-substituent’s electron-withdrawing effect directs electrophiles to the 3-position of the benzofuran ring. Molecular electrostatic potential (MEP) surfaces and Fukui indices further quantify nucleophilic/electrophilic regions .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be reconciled for this compound?

Discrepancies arise from polymorphic forms or residual solvents. Use:

Q. What protocols validate the purity of this compound in synthetic batches?

- HPLC-UV/ELSD : Purity >98% confirmed by single peak (retention time ~8–10 min, C18 column).

- Elemental Analysis : Match calculated vs. observed C, H, Cl, O percentages (e.g., C: 54.2%, H: 2.5%, Cl: 14.3%).

- Karl Fischer Titration : Moisture content <0.5% to prevent hydrolysis .

Methodological Challenges and Solutions

Q. How to mitigate side reactions during carboxylation of 2-chlorobenzofuran intermediates?

Q. What analytical approaches distinguish this compound from its positional isomers?

Q. How to design stability-indicating methods for forced degradation studies?

Subject the compound to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.